8-Chloro-2-(methylsulfonyl)pyrimido[5,4-d]pyrimidine
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Overview
Description
8-Chloro-2-(methylsulfonyl)pyrimido[5,4-d]pyrimidine is a heterocyclic compound with a molecular formula of C8H6ClN3O2S and a molecular weight of 243.67 g/mol . This compound is part of the pyrimidine family, which is known for its wide range of pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-2-(methylsulfonyl)pyrimido[5,4-d]pyrimidine typically involves the reaction of 8-chloropyrimido[5,4-d]pyrimidine with methylsulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-2-(methylsulfonyl)pyrimido[5,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The methylsulfonyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution: Products include various substituted pyrimido[5,4-d]pyrimidines.
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Scientific Research Applications
8-Chloro-2-(methylsulfonyl)pyrimido[5,4-d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anti-inflammatory, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 8-Chloro-2-(methylsulfonyl)pyrimido[5,4-d]pyrimidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: It targets enzymes and receptors involved in inflammatory and viral pathways.
Pathways Involved: Inhibits the expression and activity of inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α.
Comparison with Similar Compounds
Similar Compounds
- 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine
- 8-Chloro-2-(methylsulfanyl)pyrimido[5,4-d]pyrimidine
Comparison
8-Chloro-2-(methylsulfonyl)pyrimido[5,4-d]pyrimidine is unique due to its methylsulfonyl group, which imparts distinct chemical properties and reactivity compared to its methylthio and methylsulfanyl analogs. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C7H5ClN4O2S |
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Molecular Weight |
244.66 g/mol |
IUPAC Name |
4-chloro-6-methylsulfonylpyrimido[5,4-d]pyrimidine |
InChI |
InChI=1S/C7H5ClN4O2S/c1-15(13,14)7-9-2-4-5(12-7)6(8)11-3-10-4/h2-3H,1H3 |
InChI Key |
HOIQRMUCRFFMJQ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NC=C2C(=N1)C(=NC=N2)Cl |
Origin of Product |
United States |
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